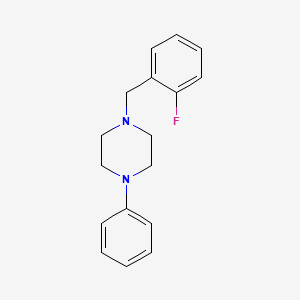

1-(2-fluorobenzyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBVLWCRRWRJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzyl)-4-phenylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 2-fluorobenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-fluorobenzyl)-4-phenylpiperazine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its interactions with biological targets, including receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood, cognition, and behavior. The compound may also influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Pharmacological Activity

Table 2: Pharmacological Profiles

Key Findings and Differences

Nitro groups (e.g., in NSPP ) enhance redox activity and pathway activation (e.g., hedgehog signaling) but reduce cell permeability compared to fluorine.

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., ) improves yields for nitro-substituted derivatives but requires specialized equipment.

- Fluorinated analogs are typically synthesized via straightforward alkylation, favoring scalability .

Therapeutic Potential: NSPP’s efficacy in radiation mitigation suggests fluorinated piperazines may similarly target neuroinflammation but with improved pharmacokinetics due to fluorine’s metabolic stability. Dichlorophenyl derivatives (e.g., ) show high receptor selectivity, indicating substituent bulk and electronegativity critically influence target engagement.

Q & A

Q. Critical Parameters :

- Solvent choice (DMF for polar reactions, CH₂Cl₂ for non-polar).

- Stoichiometric ratios (e.g., 1.2 equiv. of propargyl bromide for complete alkylation).

- Temperature control to avoid side reactions.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing 1-(2-fluorobenzyl)-4-phenylpiperazine derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity. For example, ¹H NMR in CDCl₃ resolves aromatic protons (δ 7.32–7.00 for fluorobenzyl) and piperazine methylene signals (δ 3.82–2.45) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity using ethyl acetate/hexane gradients, with retention times calibrated against standards .

- Thin-Layer Chromatography (TLC) : Tracks reaction progress (e.g., hexane:ethyl acetate, 2:1) under UV visualization .

Q. Key Considerations :

- Use positive controls (e.g., doxorubicin for cytotoxicity).

- Validate results with dose-response curves and replicate experiments.

Advanced: How can researchers address low yields in the alkylation step during synthesis?

Methodological Answer:

Low yields often arise from incomplete reactions or side products. Strategies include:

- Optimizing Solvent Polarity : Switch from DMF to toluene for better solubility of non-polar intermediates .

- Adjusting Stoichiometry : Increase propargyl bromide to 1.5 equiv. to drive alkylation to completion .

- Temperature Modulation : Conduct reactions at 40–50°C to accelerate kinetics while avoiding decomposition .

Validation : Monitor by TLC and repeat with scaled-down trials before full synthesis.

Advanced: What strategies elucidate the structure-activity relationship (SAR) of 1-(2-fluorobenzyl)-4-phenylpiperazine analogs?

Methodological Answer:

- Substituent Variation : Modify the phenyl group (e.g., electron-withdrawing Cl or NO₂) to assess impact on lipophilicity and receptor binding .

- Bioisosteric Replacement : Replace the fluorobenzyl group with thiazole or pyrimidine rings to evaluate metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. Example Findings :

- Fluorobenzyl group forms π-π stacking with kinase active site (ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.